

Benzyl 4-(bromomethyl)piperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Cat. No.:	B112004

[Get Quote](#)

Benzyl 4-(bromomethyl)piperidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**, a key intermediate for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a derivative of piperidine featuring a benzyl carbamate (Cbz) protecting group on the nitrogen atom and a reactive bromomethyl group at the 4-position. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	benzyl 4-(bromomethyl)piperidine-1-carboxylate
CAS Number	159275-17-9
Molecular Formula	C ₁₄ H ₁₈ BrNO ₂
Molecular Weight	312.21 g/mol
InChI	1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
InChIKey	XJHKDSZGAWXUTB-UHFFFAOYSA-N
Canonical SMILES	C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2

Table 2: Physicochemical Properties

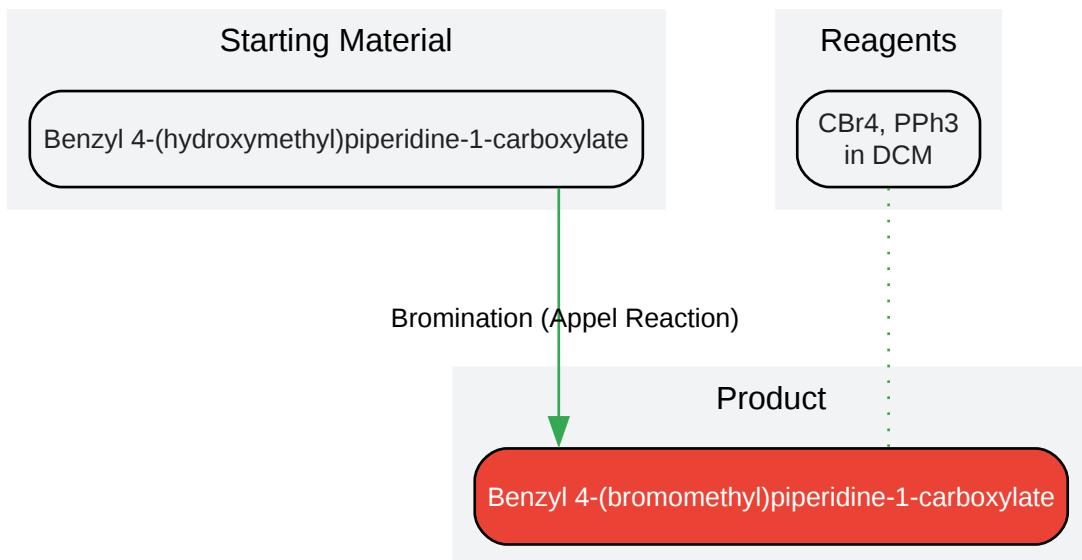
Property	Value	Notes
Melting Point	Data not available	The analogous compound, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is a white to off-white solid.
Boiling Point	Data not available	Predicted values for the tert-butyl analog are around 318 °C at 760 mmHg. [1]
Solubility	Data not available	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Stability	Stable under standard conditions. The Cbz group is stable to basic and most aqueous acidic media. [2]	The bromomethyl group is reactive and susceptible to nucleophilic substitution.

Synthesis and Experimental Protocols

The primary route for synthesizing **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** involves the bromination of its corresponding alcohol precursor, **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**.

Synthesis of **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** (Precursor)

The precursor alcohol is commercially available or can be synthesized from 4-hydroxypiperidine and benzyl chloroformate.


Bromination of **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**

A common method for converting a primary alcohol to a bromide is the Appel reaction, using carbon tetrabromide (CBr_4) and triphenylphosphine (PPh_3).

Experimental Protocol:

- **Reaction Setup:** To a solution of **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add carbon tetrabromide (1.2 eq).
- **Addition of Reagent:** Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.

Diagram 1: Synthesis Pathway

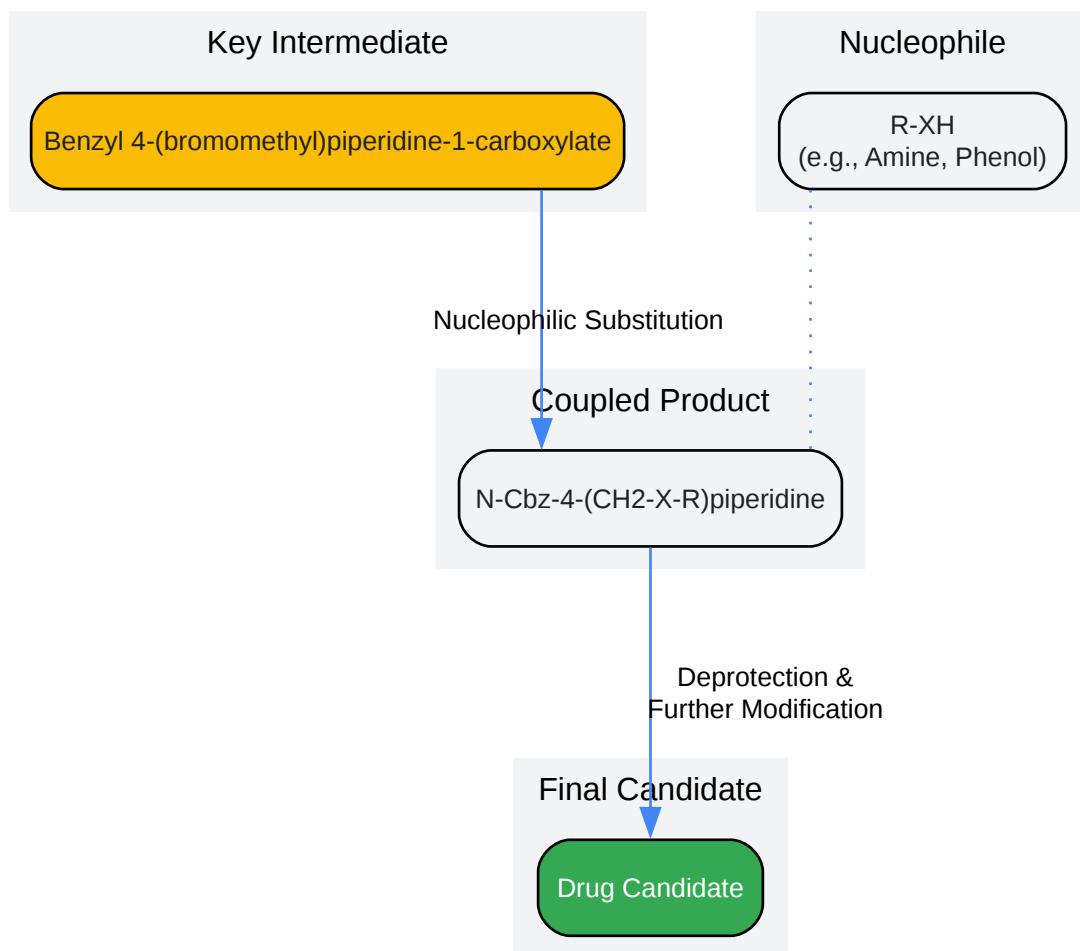
Synthesis of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.

Reactivity and Applications in Drug Development

The utility of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** in medicinal chemistry stems from its bifunctional nature. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the attachment of various functional groups. The Cbz-protected nitrogen provides stability during these transformations and can be deprotected under specific conditions to reveal the secondary amine for further modification.

The N-benzyl piperidine scaffold is considered a "privileged structure" in drug discovery, frequently appearing in molecules targeting the central nervous system.^[3] This motif is valued for its ability to fine-tune the physicochemical properties of a drug candidate and engage in crucial cation-π interactions with target proteins.^[3]


Derivatives of N-substituted piperidines are explored as inhibitors for a range of enzymes, including steroid-5-alpha-reductase and acetylcholinesterase, the latter being a key target in Alzheimer's disease research.^{[4][5]}

Experimental Protocol: General Alkylation Reaction

- Reaction Setup: To a solution of a nucleophile (e.g., a primary amine or a phenol, 1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., K_2CO_3 or Cs_2CO_3 , 1.5 eq).
- Addition of Alkylating Agent: Add a solution of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** (1.1 eq) in the same solvent to the mixture.
- Reaction Progression: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Diagram 2: Role as a Synthetic Building Block

Utility in Medicinal Chemistry Workflow

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in the synthesis of complex molecules.

Spectroscopic Data

Specific experimental NMR and mass spectrometry data for **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** are not readily available in the reviewed literature. However, predicted spectral data can be used for characterization.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Protons of the bromomethyl group (approx. 3.3-3.5 ppm).- Piperidine ring protons (a complex pattern from approx. 1.2-4.2 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the carbamate (approx. 155 ppm).- Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Methylene carbon of the benzyl group (approx. 67 ppm).- Carbons of the piperidine ring (approx. 28-44 ppm).- Methylene carbon of the bromomethyl group (approx. 36 ppm).
Mass Spec (ESI+)	Expected [M+H] ⁺ at m/z 312.06 and 314.06 (due to bromine isotopes), and [M+Na] ⁺ at m/z 334.04 and 336.04.

Safety and Handling

As with all brominated organic compounds, **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and potentially harmful if ingested, inhaled, or in contact with skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. fuaij.com [fuaij.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl 4-(bromomethyl)piperidine-1-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112004#benzyl-4-bromomethyl-piperidine-1-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com